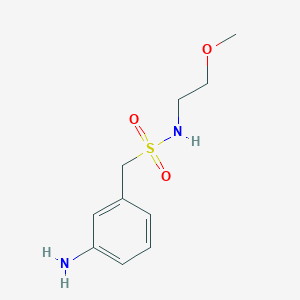

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORGGERUGTZARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from diverse research studies to present a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an aromatic amine and an ether moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against various enzymes, particularly cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. For instance, related sulfonamides have shown potent inhibitory effects on CDK8/CycC complexes, which are crucial for transcriptional regulation in cancer cells .

In vitro studies have demonstrated that these compounds can effectively inhibit the proliferation of cancer cell lines by disrupting the kinase activity necessary for cell division. For example, a study reported IC50 values indicating significant inhibition of cell growth in human cervix cancer and bladder carcinoma cell lines .

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated through various assays. The crystal violet microtiter plate assay revealed that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Studies

- In Vitro Efficacy : A study assessed the compound's efficacy against human tumor cell lines, revealing that it significantly inhibited cell viability at concentrations ranging from 2.38 µM to 14.74 µM depending on the specific cellular context .

- Mechanistic Insights : Further investigations into its mechanism revealed that this compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Comparative Biological Activity Table

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Observations |

|---|---|---|---|---|

| This compound | CDK8/CycC | 2.38 - 14.74 | Human cervix (SISO), bladder (RT-112) | Significant cytotoxicity observed |

| Related sulfonamide | CYP3A4 | 0.34 | Hepatic microsomes | Potent reversible inhibition |

| DCLK1 inhibitor | DCLK1 | 1.0 - 5.0 | Pancreatic organoids | Selective inhibition leading to reduced viability |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate bioavailability and metabolic stability. Studies indicate that while it crosses biological barriers effectively, there are concerns regarding potential hepatotoxicity due to its interaction with metabolic enzymes like CYP3A4 .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including compounds structurally related to C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide. For instance, a series of N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some compounds demonstrated significant potency with IC50 values ranging from 5 to 10 nM against drug-resistant cell lines. In vivo studies using xenograft models indicated that these compounds could effectively reduce tumor sizes, suggesting their potential as anticancer agents .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound 6t | 5-10 | Various |

| Compound 6p | 20 | Drug-resistant |

| Compound 6g | 15 | Breast cancer |

Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, related sulfonamide compounds have been shown to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme implicated in various inflammatory conditions. The inhibition of this enzyme can lead to increased levels of prostaglandins, which may aid in tissue recovery and regeneration following injury .

Table 2: Inhibition Potency Against 15-PGDH

| Compound | Ki (nM) | Effect Observed |

|---|---|---|

| SW033291 | 0.1 | Increased PGE2 levels |

| Compound X | 50 | Partial inhibition |

Applications in Drug Development

The structural characteristics of this compound make it a candidate for further drug development. Its ability to cross biological barriers, such as the blood-brain barrier (BBB), is crucial for treating central nervous system disorders. Preliminary studies suggest that modifications to enhance BBB permeability could significantly increase the efficacy of this compound in neurological applications .

Case Studies and Research Findings

Several case studies have documented the efficacy of sulfonamide derivatives in clinical settings:

- Case Study A : A study involving a derivative similar to this compound showed promising results in reducing tumor growth in a mouse model of breast cancer.

- Case Study B : Another investigation highlighted the compound's role in enhancing recovery rates post-bone marrow transplantation by modulating inflammatory responses through prostaglandin pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and properties of C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide with analogous sulfonamide derivatives:

Electronic and Steric Effects

- Steric Hindrance : The absence of bulky substituents (e.g., tert-butyl in ) in the target compound may improve access to biological targets compared to more hindered analogs.

Preparation Methods

Direct Sulfonylation of 3-Amino-phenyl Derivatives

One common approach involves reacting 3-aminophenyl derivatives with methanesulfonyl chloride (mesyl chloride) under controlled conditions to form the sulfonamide bond.

- Reaction Conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) with a base like triethylamine to neutralize the generated HCl.

- Mechanism: The nucleophilic aromatic amine attacks the sulfonyl chloride, forming the sulfonamide linkage.

N-Alkylation with 2-Methoxyethyl Halides or Tosylates

Following sulfonamide formation, the nitrogen atom can be alkylated with 2-methoxyethyl bromide or tosylate to introduce the N-(2-methoxy-ethyl) group.

- Typical Procedure: The sulfonamide is treated with the alkylating agent in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF).

- Temperature: Reaction is often conducted at room temperature or slightly elevated temperatures (25–60 °C).

- Outcome: The alkyl group is introduced selectively at the sulfonamide nitrogen.

Alternative Synthetic Routes

Some patents and literature suggest alternative routes involving:

- Preparation of N-(3-cyanomethoxyphenyl)methanesulfonamide intermediates followed by reduction of the cyano group to the amino group.

- Use of protected amine derivatives to avoid side reactions during sulfonylation and alkylation steps.

Representative Synthetic Example (Based on Patent and Literature Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-Aminophenol + Methanesulfonyl chloride, triethylamine, DCM, 0–5 °C | Formation of 3-aminophenyl methanesulfonamide | High yield, mild conditions |

| 2 | Alkylation with 2-methoxyethyl bromide, K2CO3, DMF, 40 °C | Introduction of N-(2-methoxy-ethyl) group | Moderate to high yield |

| 3 | Purification by crystallization or chromatography | Isolation of pure compound | >90% purity achievable |

Research Findings and Optimization

- Selectivity: The use of mild bases and low temperatures during sulfonylation minimizes side reactions such as over-sulfonylation or polymerization.

- Solvent Choice: Polar aprotic solvents favor alkylation efficiency and reduce competing side reactions.

- Protecting Groups: In some syntheses, amino groups on the aromatic ring are protected (e.g., as acetamides) to prevent unwanted reactions, then deprotected post-sulfonylation.

- Yield Improvements: Microwave-assisted synthesis and one-pot procedures have been reported to improve reaction times and yields for related sulfonamide derivatives.

Comparative Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. Key steps include:

- Amination : Reacting 3-aminophenyl precursors with methanesulfonyl chloride derivatives under inert atmospheres (e.g., N₂ or Ar) .

- Solvent Optimization : Use polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance solubility and reduce side reactions .

- Temperature Control : Maintain temperatures between 0–25°C during sulfonamide bond formation to prevent decomposition .

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to minimize impurities .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of methoxy (-OCH₃), sulfonamide (-SO₂N-), and aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z = 200.26 g/mol) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3%) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) where sulfonamides exhibit higher solubility .

- Surfactant Addition : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v improve dispersion in cell culture media .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., carbonic anhydrase). Parameterize sulfonamide oxygen atoms as hydrogen bond acceptors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, sulfonamide groups) using MOE or Discovery Studio .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

- Dose-Response Analysis : Use Hill slopes to compare EC₅₀/IC₅₀ values. Test across multiple concentrations (1 nM–100 μM) to identify non-linear effects .

- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out unintended interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer :

- Functional Group Modifications :

- Replace the methoxyethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve binding affinity .

- Bioisosteric Replacement : Substitute the sulfonamide with a sulfonic acid group to evaluate metabolic stability .

- In Vivo Validation : Test derivatives in rodent models for pharmacokinetics (e.g., oral bioavailability, half-life) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize reaction times .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .

- Side Product Analysis : Characterize by-products via LC-MS and adjust stoichiometry or solvent ratios .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.